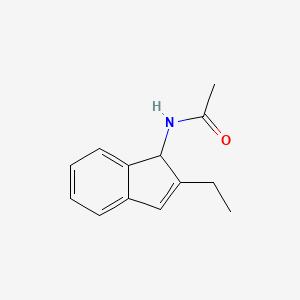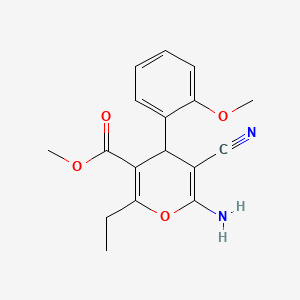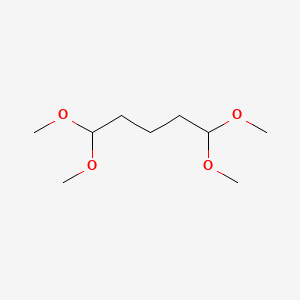
1,1,5,5-Tetramethoxypentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,5,5-Tetramethoxypentane: is an organic compound with the molecular formula C9H20O4 and a molecular weight of 192.25 . . This compound is characterized by its four methoxy groups attached to a pentane backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypentane can be synthesized through the acetalization of glutaraldehyde with methanol in the presence of an acid catalyst. The reaction typically involves heating glutaraldehyde with excess methanol and a catalytic amount of an acid such as sulfuric acid or hydrochloric acid. The reaction proceeds as follows:
Glutaraldehyde+4Methanol→this compound+2Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process .
Análisis De Reacciones Químicas
Types of Reactions: 1,1,5,5-Tetramethoxypentane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to glutaraldehyde and methanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidation products.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Glutaraldehyde and methanol.
Oxidation: Glutaric acid or other oxidation products.
Substitution: Various substituted pentane derivatives.
Aplicaciones Científicas De Investigación
1,1,5,5-Tetramethoxypentane has several applications in scientific research and industry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound can be used in the preparation of polymeric materials with specific properties.
Biological Studies: It is used in the study of enzyme mechanisms and as a cross-linking agent in protein chemistry.
Industrial Applications: The compound is employed in the production of specialty chemicals and as a reagent in chemical manufacturing processes
Mecanismo De Acción
The mechanism of action of 1,1,5,5-tetramethoxypentane involves its ability to undergo hydrolysis and release glutaraldehyde, which can then react with various biological molecules. Glutaraldehyde is known to cross-link proteins by forming covalent bonds with amino groups, leading to the stabilization of protein structures. This property is exploited in biological and medical applications, such as tissue fixation and enzyme immobilization .
Comparación Con Compuestos Similares
- 1,1,3,3-Tetramethoxybutane
- 1,1,6,6-Tetramethoxyhexane
- 1,2,3,4-Tetramethoxybutane
Comparison: 1,1,5,5-Tetramethoxypentane is unique due to its specific pentane backbone and the positioning of the methoxy groups. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
4454-02-8 |
|---|---|
Fórmula molecular |
C9H20O4 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1,1,5,5-tetramethoxypentane |
InChI |
InChI=1S/C9H20O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h8-9H,5-7H2,1-4H3 |
Clave InChI |
FHBAGVNIWPLUOK-UHFFFAOYSA-N |
SMILES canónico |
COC(CCCC(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


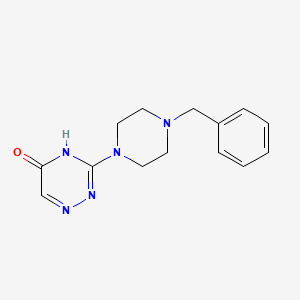
![L-Lysine,n2-[(phenylmethoxy)carbonyl]-n6-[(2-propen-1-yloxy)carbonyl]-](/img/structure/B13824688.png)
![[2-(1,3-Dioxan-2-yl)phenyl]methanol](/img/structure/B13824693.png)
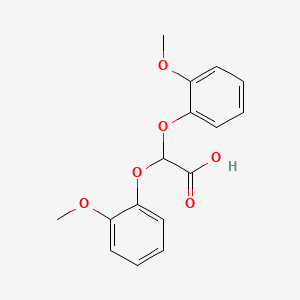
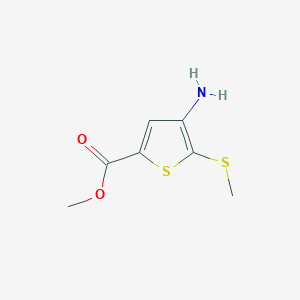
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

![(2R)-2-[(2S)-2-Amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanoic acid](/img/structure/B13824718.png)
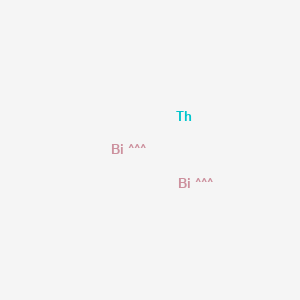

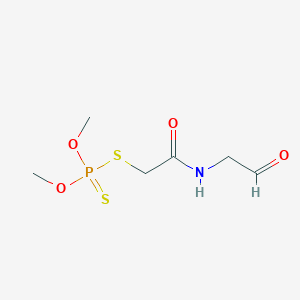
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
